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Compound of Interest

Compound Name: 4-Formyltetrahydropyran

Cat. No.: B1277957 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Formyltetrahydropyran (also known as Tetrahydro-2H-pyran-4-carboxaldehyde), a valuable

heterocyclic building block in organic synthesis and medicinal chemistry. This document details

the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along

with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 4-Formyltetrahydropyran.

Table 1: 1H NMR Spectroscopic Data
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

9.65 d 1.2 1H CHO

3.95 ddd 11.5, 4.5, 3.0 2H H-2e, H-6e

3.40 td 11.5, 2.5 2H H-2a, H-6a

2.55 m 1H H-4

1.80 m 2H H-3e, H-5e

1.60 qd 12.0, 4.5 2H H-3a, H-5a

Solvent: CDCl3, Spectrometer Frequency: 400 MHz

Table 2: 13C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

203.5 CHO

67.2 C-2, C-6

48.8 C-4

28.7 C-3, C-5

Solvent: CDCl3, Spectrometer Frequency: 100 MHz

Table 3: IR Spectroscopic Data
Wavenumber (cm-1) Intensity Assignment

2925, 2855 Strong C-H stretching (alkane)

2720 Medium C-H stretching (aldehyde)

1725 Strong C=O stretching (aldehyde)

1110 Strong C-O-C stretching (ether)
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Sample Preparation: Neat (liquid film)

Table 4: Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

114 25 [M]+ (Molecular Ion)

113 100 [M-H]+

85 40 [M-CHO]+

57 80 [C3H5O]+

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following sections detail the methodologies employed for the acquisition of the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at

400 MHz and 100 MHz, respectively. The sample was prepared by dissolving approximately

10-20 mg of 4-Formyltetrahydropyran in 0.7 mL of deuterated chloroform (CDCl3).

Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm). For the 1H NMR

spectrum, a standard pulse sequence was used with a spectral width of 16 ppm, an acquisition

time of 4 seconds, and a relaxation delay of 1 second. For the 13C NMR spectrum, a proton-

decoupled pulse sequence was employed with a spectral width of 220 ppm.

Infrared (IR) Spectroscopy
The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. A drop

of neat 4-Formyltetrahydropyran was placed between two potassium bromide (KBr) plates to

form a thin liquid film. The spectrum was recorded in the range of 4000-400 cm-1 with a

resolution of 4 cm-1. A background spectrum of the clean KBr plates was recorded and

automatically subtracted from the sample spectrum.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/product/b1277957?utm_src=pdf-body
https://www.benchchem.com/product/b1277957?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1277957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
Mass spectral data were acquired on a Thermo Fisher Scientific ISQ EC single quadrupole

mass spectrometer with electron ionization (EI) at 70 eV. The sample was introduced via a

direct insertion probe. The source temperature was maintained at 230 °C. The mass-to-charge

ratio (m/z) was scanned over a range of 40-400 amu.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for obtaining and interpreting the

spectroscopic data for an organic compound like 4-Formyltetrahydropyran.
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Caption: Workflow for the spectroscopic characterization of 4-Formyltetrahydropyran.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Formyltetrahydropyran: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1277957#spectroscopic-data-for-4-
formyltetrahydropyran-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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